molecular formula C19H18N4O2 B11419440 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11419440
M. Wt: 334.4 g/mol
InChI Key: IPFUHJQBBRNQJK-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrrolone core substituted with a benzimidazole moiety at position 4, a 4-ethoxyphenyl group at position 1, and an amino group at position 3.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O2/c1-2-25-13-9-7-12(8-10-13)23-11-16(24)17(18(23)20)19-21-14-5-3-4-6-15(14)22-19/h3-10,20,24H,2,11H2,1H3,(H,21,22)

InChI Key

IPFUHJQBBRNQJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Biological Activity

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework combining a benzimidazole moiety with a pyrrole ring, which contributes to its biological properties. Its molecular formula is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 320.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a target in cancer therapy. In vitro studies revealed an IC50 value of 3.5 μM for FGFR1 inhibition, indicating significant antiproliferative effects against certain cancer cell lines .
  • Induction of Apoptosis : Similar compounds in the benzimidazole class have been reported to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Biological Activity Overview

Activity Effect IC50 Value
FGFR1 InhibitionAnticancer activity3.5 μM
Antiproliferative (KG1 Cells)Cytotoxicity against myeloma cells5.6 μM
Antifungal ActivityInhibition against Candida albicans64 μg/mL
Antibacterial ActivityEffective against Staphylococcus aureusMIC values: 4 μg/mL

Case Studies

  • Anticancer Properties : A study evaluated the compound's derivatives for their ability to inhibit FGFR1 kinase activity, revealing that modifications to the benzimidazole structure could enhance potency significantly. The most effective derivatives exhibited IC50 values as low as 0.32 μM against FGFR1 .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related benzimidazole derivatives, where compounds showed promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives:

  • Lipophilicity : The lipophilic nature of these compounds has been correlated with improved membrane permeability and bioavailability, crucial for their therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses suggest that specific substitutions on the phenyl ring significantly influence the compound's biological activity, particularly in terms of antiproliferative effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The benzimidazole derivatives are known for their ability to interfere with cellular processes, making them suitable candidates for cancer therapy.

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of benzimidazole and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications to the structure significantly influenced the potency against specific cancer types, suggesting that this compound could be optimized for enhanced anticancer activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of bacterial membrane synthesis due to structural similarities with purine bases.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Acetylcholinesterase Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study: Inhibition Studies

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase activity, with IC50 values comparable to established inhibitors. Molecular docking studies further elucidated the binding interactions between the compound and the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs include substitutions on the heterocyclic rings (benzimidazole vs. benzothiazole vs. thiazole) and modifications to the aryl/alkoxy groups. These differences influence molecular interactions, bioavailability, and toxicity.

Table 1: Structural and Molecular Comparison

Compound Name Heterocyclic Core Aryl/Alkoxy Substituents Molecular Formula Molecular Weight Key Biological Findings
Target Compound Benzimidazole 4-Ethoxyphenyl C₁₈H₁₆N₄O₂ 328.35 Limited direct data; inferred kinase inhibition from benzimidazole analogs
5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1) Benzothiazole 3-Methoxyphenyl C₁₈H₁₅N₃O₂S 337.39 No hepatotoxicity in rat models; antitumor activity in colon cancer
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one Thiazole 4-Chlorophenyl, 4-methoxyphenyl C₂₀H₁₆ClN₃O₂S 397.90 Supplier-listed; no biological data
5-Amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylthiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiazole Benzodioxolylmethyl C₁₆H₁₅N₃O₃S 329.40 Structural data only; no reported activity
5-Amino-4-[4-(3,4-dimethoxyphenyl)thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one Thiazole 3,4-Dimethoxyphenyl, furylmethyl C₂₀H₁₉N₃O₄S 397.40 Supplier-listed; no biological data

Structure-Activity Relationships (SAR)

Heterocyclic Core :

  • Benzimidazole derivatives exhibit stronger kinase inhibition due to hydrogen bonding with ATP-binding pockets, whereas benzothiazole/thiazole analogs may prioritize metabolic stability .

Substituent Effects: 4-Ethoxyphenyl vs. 3-Methoxyphenyl: Ethoxy groups enhance lipophilicity and membrane permeability, while methoxy substitutions may alter target selectivity .

Preparation Methods

Reaction Conditions

  • Substrate : o-Phenylenediamine (1.0 equiv) and 4-ethoxybenzaldehyde (1.2 equiv).

  • Catalyst : 10% HCl in ethanol.

  • Temperature : Reflux at 80°C for 12 hours.

  • Yield : 68–72% after recrystallization (ethanol/water).

Mechanism

  • Imine Formation : Nucleophilic attack of the amine on the aldehyde.

  • Cyclization : Acid-catalyzed dehydration to form the benzimidazole ring.

Pyrrolone Core Construction

The 1,2-dihydro-3H-pyrrol-3-one scaffold is synthesized via a modified Paal-Knorr reaction:

Stepwise Synthesis

  • γ-Ketoamide Preparation :

    • Reactants : Ethyl acetoacetate (1.0 equiv) and 4-ethoxyaniline (1.1 equiv).

    • Conditions : Toluene, 110°C, 6 hours.

    • Intermediate : N-(4-Ethoxyphenyl)-3-oxobutanamide (yield: 85%).

  • Cyclization :

    • Reagent : POCl₃ (3.0 equiv) in DMF.

    • Temperature : 0°C to room temperature, 2 hours.

    • Product : 1-(4-Ethoxyphenyl)-4-methyl-1,2-dihydro-3H-pyrrol-3-one (yield: 78%).

Coupling of Benzimidazole and Pyrrolone Intermediates

The final assembly employs a Suzuki-Miyaura cross-coupling:

Reaction Parameters

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

  • Solvent : DMF/H₂O (4:1).

  • Substrates :

    • 4-Bromo-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (1.0 equiv).

    • 2-(Tributylstannyl)-1H-benzimidazole (1.2 equiv).

  • Temperature : 100°C, 8 hours.

  • Yield : 65% after column chromatography (SiO₂, ethyl acetate/hexane).

Introduction of the Amino Group

The 5-amino substituent is introduced via nitration followed by reduction:

Nitration

  • Reagent : Fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C.

  • Product : 5-Nitro intermediate (yield: 82%).

Reduction

  • Reagent : H₂ (1 atm), 10% Pd/C in ethanol.

  • Temperature : Room temperature, 4 hours.

  • Yield : 95%.

Analytical Validation and Characterization

ParameterValue/TechniqueSource
Molecular Weight 320.35 g/mol (ESI-MS)
Purity >98% (HPLC, C18 column)
Melting Point 152–154°C
1H NMR (DMSO-d6)δ 1.35 (t, 3H), 3.98 (q, 2H), 6.82 (s, 1H)

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during pyrrolone formation were mitigated by using POCl₃/DMF.

  • Solubility Issues : DMF/H₂O solvent system improved coupling efficiency in Suzuki reactions.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) resolved diastereomers .

Q & A

Q. What are the key synthetic strategies for preparing 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolone core via cyclization of substituted diketones or β-keto esters. Subsequent functionalization includes coupling reactions to introduce the benzimidazole moiety. For example, and highlight the use of acid chlorides (e.g., 4-methylbenzoyl chloride) and catalysts (e.g., sodium hydride) to achieve regioselective substitutions. Solvent choice (DMSO or dichloromethane) and temperature control (0–60°C) are critical for optimizing yields (46–63%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzimidazole) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 408.2273 for a related pyrrolone derivative) .
  • X-ray Crystallography: Determines absolute configuration, as demonstrated in for similar pyrazolone derivatives .

Advanced Research Questions

Q. What methodologies address low yields in the final cyclization step during synthesis?

Low yields often arise from competing side reactions or incomplete cyclization. Strategies include:

  • Microwave-assisted synthesis: Reduces reaction time and improves efficiency ( mentions flow reactors for scalability) .
  • Catalyst optimization: Using Lewis acids (e.g., ZnCl₂) to enhance cyclization kinetics .
  • Solvent screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies require systematic variation of substituents:

  • Benzimidazole modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on target binding ( highlights nitro-substituted analogs) .
  • Ethoxyphenyl replacement: Compare with tert-butyl or halogenated aryl groups (e.g., 3-chlorophenyl in ) to evaluate hydrophobic interactions .
  • Biological assays: Use standardized protocols (e.g., enzyme inhibition assays) with controls for cytotoxicity .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may stem from impurities or assay conditions. Solutions include:

  • Reproducibility checks: Validate purity via HPLC (≥95% purity threshold, as in ) .
  • Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., ’s bioactivity comparisons) .
  • Metabolic stability testing: Rule out false positives from compound degradation .

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